molecular formula C9H10O4 B1206713 3-Ethoxy-4-hydroxybenzoic acid CAS No. 5438-38-0

3-Ethoxy-4-hydroxybenzoic acid

Cat. No.: B1206713
CAS No.: 5438-38-0
M. Wt: 182.17 g/mol
InChI Key: QFDSMZGWVHEDHT-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxybenzoic acid is an organic compound with the molecular formula C₉H₁₀O₄. It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the third position and a hydroxyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

3-Ethoxy-4-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It is known to participate in reactions involving both the aromatic ring and the functional groups, such as hydroxylation and carboxylation. The compound interacts with enzymes like 4-hydroxybenzoate-3-hydroxylase, a class A, flavin-dependent monooxygenase, which catalyzes the hydroxylation of 4-hydroxybenzoic acid to protocatechuic acid . These interactions are crucial for its role in metabolic pathways and its potential therapeutic effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the viability of certain cancer cell lines, such as doxorubicin-sensitive K562 and doxorubicin-resistant K562/Dox leukemia cells, by reducing cell viability in a dose and time-dependent manner

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to participate in hydrogen-bonding interactions, which are essential for its activity. For instance, it can form strong hydrogen bonds with other functional groups, influencing the stability and function of enzymes and proteins it interacts with . These interactions can lead to changes in gene expression and modulation of cellular pathways, contributing to its biochemical and pharmacological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolic pathways of hydroxybenzoic acids. It undergoes hydroxylation to form protocatechuic acid, which is further metabolized through ring cleavage pathways . Enzymes such as 4-hydroxybenzoate-3-hydroxylase play a crucial role in these metabolic processes, influencing the compound’s bioavailability and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological activity, as it needs to reach target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and participate in cellular processes . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-hydroxybenzoic acid typically involves the ethylation of 4-hydroxybenzoic acid. One common method is the reaction of 4-hydroxybenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the ethylation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-Ethoxy-4-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    4-Hydroxybenzoic Acid: Lacks the ethoxy group, making it less lipophilic.

    3-Hydroxybenzoic Acid: Lacks the ethoxy group and has different reactivity.

    3-Ethoxybenzoic Acid: Lacks the hydroxyl group, affecting its hydrogen bonding capability.

Uniqueness: 3-Ethoxy-4-hydroxybenzoic acid is unique due to the presence of both the ethoxy and hydroxyl groups, which confer distinct chemical and physical properties. These functional groups enhance its versatility in various chemical reactions and applications.

Properties

IUPAC Name

3-ethoxy-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDSMZGWVHEDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202751
Record name 3-Ethoxy-4-hydroxybenzoic acid
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-38-0
Record name 3-Ethoxy-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5438-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Ethoxy-4-hydroxybenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5438-38-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16681
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Record name 3-Ethoxy-4-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ETHOXY-4-HYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA38VF9XH9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of silver nitrate (45.0 g, 265.0 mmol, 1.0 equiv) in water (230 mL) was treated with NaOH (10.6 g, 265 mmol, 1.0 equiv) and stirred for 20 min at rt. The formed precipitate was filtered off, washed with water (3×200 mL) and directly suspended in water (260 mL). To this suspension was added 3-ethoxy-4-hydroxy-benzaldehyde (20.0 g, 120.4 mmol, 0.45 equiv) and NaOH (26.5 g, 662.5 mmol, 2.5 equiv) the reaction mixture heated to reflux for 2 h. The reaction mixture was filtered, acidified to pH 2 by addition of sulfuric acid and the solution extracted with ethyl acetate (3×100 mL). The combined organic phases were dried over MgSO4, the solvent removed by evaporation under reduced pressure and the crude material purified over a plug of silica eluting with dichloromethane/methanol/acetic acid (97:2:1) to give 5.8 g (27%) of the title compound. 1H NMR (300 MHz, DMSO): δ 1.32 (t, J=7.0 Hz, 3H), 4.04 (q, J=7.0 Hz, 2H), 6.88 (d, J=8.0 Hz, 1H), 7.46 (s, 1H), 7.48 (d, J=8.0 Hz, 1H), 9.67 (br s, 1H), 12.42 (br s, 1H). 13C NMR (75 MHz, DMSO): δ 14.52, 63.93, 114.09, 115.11, 121.68, 123.49, 146.29, 151.32, 167.22. MS (ISN): 181.0 [M−H]−.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
10.6 g
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Two
Quantity
45 g
Type
catalyst
Reaction Step Two
Yield
27%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-ethoxy-4-hydroxybenzoic acid metabolized in the human body?

A: After ingestion of ethylvanillin or this compound itself, the human body excretes it in three main forms: free this compound, a glucuronide conjugate, and a glycine conjugate. []

Q2: Can you provide details on the occurrence of this compound in human urine?

A: this compound has been detected in the urine of patients consuming synthetic diets flavored with ethylvanillin. This finding suggests that the compound is absorbed and metabolized following the ingestion of ethylvanillin-containing products. []

Q3: What is the significance of this compound in the context of lignin degradation by fungi?

A: Research shows that the fungus Polyporus dichrous can modify the 4-alkoxyl groups of various alkoxybenzoic acids, including this compound. This fungus exhibits a relatively nonspecific mechanism for oxygenating these groups, often leading to further degradation of the resulting products. [, ] For example, 3-ethoxy-4-isopropoxybenzoic acid undergoes both dealkylation to this compound and hydroxylation to 2-[4-carboxy-2-ethoxyphenoxy]-propane-1-ol when exposed to Polyporus dichrous. [, ] This fungal metabolic pathway offers insights into the potential breakdown of lignin-related compounds in the environment.

Q4: Are there any known instances of other fungi interacting with this compound derivatives?

A: Yes, Fusarium solani M—13—1 completely degrades glycerol-2-(this compound) ether, a compound structurally similar to lignin substructure models. This degradation process occurs without the accumulation of detectable catabolic products. [] This finding further highlights the role of fungi in the breakdown of complex aromatic compounds in nature.

Q5: Has this compound been found in natural sources?

A: Interestingly, this compound has been isolated from the leaves of Crataegus pinnatifida Bge., marking its identification as a natural product. [] This discovery expands the known sources of this compound beyond its artificial production and metabolic pathways.

Q6: Does the structure of this compound influence its reactivity?

A: While specific details regarding the structure-activity relationship of this compound are limited in the provided research, it's important to note that the position of alkoxyl groups significantly impacts fungal metabolic activity. Polyporus dichrous specifically targets 4-alkoxyl groups for oxygenation, demonstrating selectivity in its degradation mechanisms. [, ] This observation highlights the importance of structural considerations when investigating the compound's interactions and potential applications.

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